5-(Oxolan-3-yl)thiophene-2-carboxylic acid
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Overview
Description
“5-(Oxolan-3-yl)thiophene-2-carboxylic acid” is an organic compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiophene ring attached to a carboxylic acid group and an oxolane ring . The InChI code for this compound is 1S/C9H10O3S/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H,10,11) .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Scientific Research Applications
Copper-Facilitated Suzuki-Miyaura Coupling
A study by Hergert et al. (2018) highlights the use of a copper-facilitated Suzuki-Miyaura coupling reaction for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method leverages the in situ prepared 2-thiopheneboronic ester derivative, enhancing yields and purity of the desired products, demonstrating the compound's potential in facilitating complex organic syntheses (Hergert et al., 2018).
Selective Esterifications
Wang et al. (2012) discussed the remarkable effect of Oxyma and its derivative, which closely relates to the core structure of 5-(Oxolan-3-yl)thiophene-2-carboxylic acid, in the selective esterification of primary alcohols. The ability to esterify a wide range of carboxylic acids with primary alcohols underscores the compound's versatility in organic synthesis and potential applications in developing novel ester compounds (Wang et al., 2012).
Ruthenium-Catalyzed Oxidative Vinylation
Ueyama et al. (2011) showcased the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes, leading to regioselective C-H bond cleavage and the formation of 3-vinylated products. This process exemplifies the potential of thiophene derivatives in the synthesis of vinylation products, offering pathways for the development of novel materials and chemicals (Ueyama et al., 2011).
Novel Supramolecular Liquid-Crystalline Complexes
Research by Tso et al. (1998) introduced novel supramolecular liquid-crystalline complexes derived from 5-n-decyl-substituted thieno[3,2-b]thiophene-2- and thiophene-2-carboxylic acids. These findings underscore the role of thiophene derivatives in forming complex structures through intermolecular hydrogen bonding, with implications for materials science and engineering (Tso et al., 1998).
Safety and Hazards
The safety information for “5-(Oxolan-3-yl)thiophene-2-carboxylic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-(oxolan-3-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMOLRNZRFEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595820-65-7 |
Source
|
Record name | 5-(oxolan-3-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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